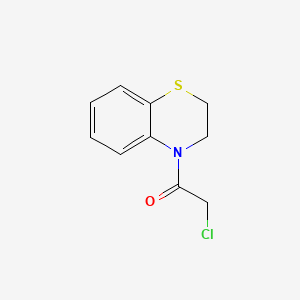

4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine

Description

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound featuring a benzene ring fused to a six-membered thiazine ring containing sulfur and nitrogen. The chloroacetyl group (-COCH₂Cl) at position 4 introduces electrophilic reactivity, making it a versatile intermediate in medicinal and organic synthesis. This compound is structurally characterized by a partially saturated thiazine ring (3,4-dihydro), which enhances conformational flexibility compared to fully aromatic analogs.

Properties

IUPAC Name |

2-chloro-1-(2,3-dihydro-1,4-benzothiazin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNOS/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFZGNOUGDUMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2N1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407044 | |

| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20751-75-1 | |

| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach for 1,4-Benzothiazines

The synthesis of 1,4-benzothiazines generally involves the condensation of 2-aminobenzenethiol derivatives with carbonyl-containing compounds such as β-diketones, α-haloketones, or acyl halides. This approach facilitates the formation of the thiazine ring through nucleophilic attack and cyclization processes. The chloroacetyl substituent can be introduced via reaction with chloroacetyl chloride or related reagents.

Synthesis via Reaction of 2-Aminobenzenethiol with Chloroacetyl Derivatives

One of the most effective methods for preparing 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride or phenacyl bromide derivatives under reflux conditions in suitable solvents.

Reaction Conditions: Typically, 2-aminobenzenethiol is reacted with chloroacetyl chloride in an inert solvent such as ethanol or methyl isobutyl ketone (MIBK) under reflux. The presence of a base (e.g., aqueous sodium bicarbonate) neutralizes the generated acid and facilitates cyclization.

Mechanism: The thiol group of 2-aminobenzenethiol attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a thioester intermediate. Intramolecular nucleophilic attack by the amino group on the carbonyl carbon leads to ring closure forming the 1,4-benzothiazine skeleton with the chloroacetyl group at the 4-position.

Yields: Reported yields for similar benzothiazine derivatives synthesized via this method range from moderate to good (approximately 50-70%) depending on reaction time, temperature, and solvent choice.

| Parameter | Typical Conditions | Observed Yield (%) |

|---|---|---|

| Reactants | 2-Aminobenzenethiol + Chloroacetyl chloride | 50-70 |

| Solvent | Ethanol, MIBK | |

| Temperature | Reflux (approx. 78-110 °C) | |

| Reaction Time | 30 min to several hours | |

| Base | Sodium bicarbonate (aqueous) |

Alternative Methods Using Phenacyl Bromide or Bromo Ketones

Other researchers have reported the use of phenacyl bromide or other α-bromo ketones as electrophilic partners reacting with 2-aminobenzenethiol or its sodium salt to obtain 4-substituted benzothiazines.

Procedure: The nucleophilic thiol attacks the α-bromo ketone, followed by intramolecular cyclization involving the amino group, yielding the benzothiazine ring with a chloroacetyl or similar substituent.

Advantages: This method often improves yields and reduces reaction times compared to direct acyl chloride methods. It also allows for variation in the substituent at the 3-position of the benzothiazine ring by changing the α-bromo ketone.

Reported Yields: Typically moderate to good (50-75%).

Microwave-Assisted and Solvent-Free Syntheses

Recent advances in green chemistry have introduced solvent-free and microwave-assisted methods to synthesize 1,4-benzothiazines efficiently.

Microwave Irradiation: Using microwave irradiation with basic alumina as a catalyst, 2-aminobenzenethiol reacts with β-diketones or acyl derivatives to form benzothiazines rapidly with improved yields and shorter reaction times.

Solvent-Free Conditions: Condensation reactions under solvent-free conditions at elevated temperatures (around 100 °C) have been demonstrated to yield benzothiazines efficiently, reducing solvent waste and energy consumption.

While these methods are primarily reported for general 1,4-benzothiazines, adaptation to the chloroacetyl-substituted variants is feasible and may offer advantages in synthesis.

Summary Table of Preparation Methods for this compound

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reaction with chloroacetyl chloride | 2-Aminobenzenethiol + chloroacetyl chloride | Reflux in ethanol or MIBK, NaHCO3 | 50-70 | Classical method, moderate yield |

| Reaction with phenacyl bromide | 2-Aminobenzenethiol + phenacyl bromide | Reflux in ethanol or suitable solvent | 50-75 | Improved yield, allows substituent variation |

| Microwave-assisted condensation | 2-Aminobenzenethiol + β-diketones | Microwave irradiation, basic alumina | 60-80 | Rapid, environmentally friendly |

| Solvent-free condensation | 2-Aminobenzenethiol + 1,3-dicarbonyl compounds | Heating at ~100 °C, no solvent | 55-75 | Green chemistry approach |

Research Findings and Considerations

The choice of solvent and base significantly impacts the yield and purity of the product. Aqueous sodium bicarbonate is commonly used to neutralize HCl formed during acylation.

Reaction times vary from 30 minutes to several hours depending on the method, with microwave-assisted synthesis offering the shortest times.

Use of α-bromo ketones such as phenacyl bromide provides flexibility in modifying the benzothiazine ring substituents, which is valuable for medicinal chemistry applications.

Green chemistry approaches, including solvent-free and microwave-assisted methods, reduce environmental impact and improve efficiency.

Purification typically involves crystallization from methanol or other suitable solvents.

Chemical Reactions Analysis

Types of Reactions

4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation: The benzothiazine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Amides, esters, and thioesters.

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Scientific Research Applications

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with diverse applications in scientific research, particularly in the pharmaceutical and chemical fields .

Basic Information

- Molecular Formula:

- Molecular Weight: 211.64 g/mol

- IUPAC Name: 2-chloro-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone

- CAS Registry Number: 22178-82-1

Applications

While specific case studies and comprehensive data tables for 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine are not available in the search results, its structural features and related compounds suggest several potential applications:

- Pharmaceutical Development: 2-Chloro-3',4'-dihydroxyacetophenone, a related compound, is a key intermediate in synthesizing anti-inflammatory and analgesic drugs . Similarly, 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine could serve as an intermediate in synthesizing pharmaceuticals .

- Synthesis of Benzothiazine Derivatives: This compound can be used in the synthesis of 2-substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides, which are evaluated for their affinity to the glycine .

- Antipsychotic Activity Research: It is used in discovering selective D2 receptor antagonists with potential antipsychotic activity .

- Preparation of 4-chloroacetyl acetacetic ester: It can be used in the preparation of 4-chloroacetyl acetacetic ester, a key intermediate of oxiracetam .

Potential Research Areas

Based on the applications of structurally similar compounds, 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine may also be useful in:

- Antioxidant Research: Similar compounds are studied for antioxidant properties, suggesting a potential role in reducing oxidative stress in biological systems .

- Cosmetic Applications: It may be incorporated into skincare products for potential skin-brightening effects and reducing pigmentation .

- Analytical Chemistry: It can be utilized as a standard in analytical methods for quantifying similar compounds in complex mixtures .

- Material Science: It could be explored for developing new materials with specific chemical properties, potentially contributing to advancements in polymer science and coatings .

Mechanism of Action

The mechanism of action of 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with various molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological processes, resulting in antimicrobial or anticancer effects. The benzothiazine ring may also interact with specific receptors or enzymes, modulating their activity and contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzothiazine Derivatives

Key Observations :

- Electronic Effects : Chloroacetyl and sulfonyl groups (e.g., in ) enhance electrophilicity, favoring nucleophilic substitution reactions. Methyl or phenyl groups (e.g., ) modulate steric bulk and lipophilicity.

- Biological Relevance: Anti-inflammatory activity in dimethylamino-substituted derivatives contrasts with the antimicrobial focus of halogenated analogs (e.g., ).

Key Findings :

Key Insights :

- Cyclization Strategies: β-Anilinoethanethiol cyclization () and α-halo ketone reactions () dominate synthetic routes, with the latter offering better control over ring saturation.

- Halogenation : Fluorine and chlorine substituents are introduced via electrophilic substitution or precursor functionalization ().

Biological Activity

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine (CAS RN: 20751-75-1) is a heterocyclic compound with a unique structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and various applications in medicinal chemistry.

- Molecular Formula : C10H10ClNOS

- Molecular Weight : 227.706 g/mol

- IUPAC Name : 2-chloro-1-(2,3-dihydro-1,4-benzothiazin-4-yl)ethanone

- InChI Key : AYFZGNOUGDUMDS-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial activity. For example, studies have shown that compounds with similar structures to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and E. coli . The presence of the chloroacetyl group enhances this activity by increasing the lipophilicity and reactivity of the compound.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines. For instance, a structure-activity relationship (SAR) analysis revealed that the presence of chlorine substituents is crucial for enhancing antiproliferative activity . Compounds similar to this compound have shown IC50 values lower than reference drugs like doxorubicin in certain cancer models .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been studied. For example, it has shown potential as an inhibitor of certain proteases involved in viral replication processes, making it a candidate for antiviral drug development . The mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction.

Synthesis Methods

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with suitable precursors under controlled conditions. Common methods include:

- Nucleophilic Substitution : The chloroacetyl group can be replaced by nucleophiles such as amines or alcohols.

- Cyclization Reactions : Utilizing thiourea or other sulfur-containing compounds to facilitate cyclization and formation of the benzothiazine ring .

Case Study 1: Antimicrobial Activity

A comparative study was conducted on various benzothiazine derivatives, including this compound. The results indicated significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the derivative .

Case Study 2: Anticancer Effects

In another study focusing on anticancer properties, derivatives were tested against A431 and Jurkat cell lines. The findings revealed that certain modifications to the benzothiazine structure led to improved cytotoxicity compared to standard treatments . The most potent derivative exhibited an IC50 value significantly lower than doxorubicin.

Q & A

Q. What are the standard synthetic routes for 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine, and how can reaction conditions be optimized?

The compound is typically synthesized via a ring-closure reaction between chloroacetyl chloride and 2-aminophenol derivatives. A general method involves:

- Dissolving the aminophenol precursor in a polar aprotic solvent (e.g., DMSO).

- Refluxing with chloroacetyl chloride (1:1 molar ratio) for 18–24 hours under anhydrous conditions.

- Quenching the reaction in ice water, followed by filtration and recrystallization (ethanol/water) to obtain the product in ~65% yield . Optimization tips:

- Use TLC to monitor reaction progress.

- Adjust reflux time based on electron-withdrawing/donating substituents on the aromatic ring .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : Confirm the presence of the chloroacetyl group (δ ~4.2 ppm for CH₂Cl in H NMR; δ ~170 ppm for carbonyl in C NMR).

- X-ray crystallography : Resolve the thiazine ring conformation (twist-boat or half-chair) and hydrogen-bonding networks. Use SHELX programs (e.g., SHELXL for refinement) to analyze puckering parameters (Q, Θ, φ) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ion) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.

- Anticancer screening : Test cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7, HeLa).

- Dose-response curves : Prioritize concentrations between 1–100 µM to determine IC values .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

Discrepancies in activity (e.g., antibacterial vs. anticancer efficacy) may arise from polymorphic forms or hydration states. Strategies:

- Compare crystal structures (e.g., anhydrous vs. monohydrate forms) to identify active conformations.

- Analyze hydrogen-bonding interactions (e.g., O–H⋯O or N–H⋯S) that influence solubility and target binding . Example: The monohydrate form of a related benzothiazine derivative showed enhanced stability and bioactivity due to intermolecular O–H⋯O bonds .

Q. What experimental designs are recommended for stability studies under varying pH and solvent conditions?

- Hydrolytic stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Photostability : Expose to UV light (254 nm) and track decomposition using UV-Vis spectroscopy.

- Thermal stability : Perform TGA/DSC to determine melting points and decomposition thresholds (>150°C typical for benzothiazines) .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.

- Molecular docking : Target enzymes like DNA gyrase or cyclooxygenase-2 (PDB IDs: 1KZN, 5COX) to predict binding affinities.

- ADMET prediction : Use SwissADME to assess lipophilicity (LogP ~2.5) and blood-brain barrier permeability .

Q. What strategies address low yields in large-scale synthesis?

- Catalytic optimization : Replace stoichiometric bases with KCO or triethylamine to improve chloroacetyl chloride coupling efficiency.

- Solvent selection : Switch from DMSO to DMF for better solubility of intermediates.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for higher recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.